molecular formula C20H23N5OS B2424262 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097860-23-4

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2424262
CAS No.: 2097860-23-4
M. Wt: 381.5
InChI Key: XVPWAKOTWDIOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thieno[3,2-d]pyrimidine, a heterocyclic compound with diverse biological activities . Thieno[3,2-d]pyrimidines are an important class of chemical compounds that have shown potential in various therapeutic applications .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a core structure in the given compound, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4-yl group, a piperidin-4-yl group, and a hexahydrocinnolin-3-one group . The thieno[3,2-d]pyrimidine nucleus is an essential base component of the genetic material of deoxyribonucleic acid .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other thieno[3,2-d]pyrimidine derivatives. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potentials, given the diverse biological activities of thieno[3,2-d]pyrimidines . Additionally, the development of new synthetic strategies could also be a potential area of future research .

Properties

IUPAC Name

2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c26-18-11-15-3-1-2-4-16(15)23-25(18)12-14-5-8-24(9-6-14)20-19-17(7-10-27-19)21-13-22-20/h7,10-11,13-14H,1-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPWAKOTWDIOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.